1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1339145-54-8
VCID: VC3407632
InChI: InChI=1S/C8H9N5/c9-7-4-12-13(5-7)6-8-10-2-1-3-11-8/h1-5H,6,9H2
SMILES: C1=CN=C(N=C1)CN2C=C(C=N2)N
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine

CAS No.: 1339145-54-8

Cat. No.: VC3407632

Molecular Formula: C8H9N5

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine - 1339145-54-8

Specification

CAS No. 1339145-54-8
Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
IUPAC Name 1-(pyrimidin-2-ylmethyl)pyrazol-4-amine
Standard InChI InChI=1S/C8H9N5/c9-7-4-12-13(5-7)6-8-10-2-1-3-11-8/h1-5H,6,9H2
Standard InChI Key OMUHZHJWRVNGGI-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)CN2C=C(C=N2)N
Canonical SMILES C1=CN=C(N=C1)CN2C=C(C=N2)N

Introduction

Chemical Structure and Properties

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is characterized by a pyrazole ring with an amino substituent at the 4-position, linked to a pyrimidine ring through a methylene bridge at the N1 position of the pyrazole. This distinctive architecture creates a molecule with multiple potential binding sites for biological interactions.

Physical and Chemical Properties

The compound exhibits several key physicochemical properties that influence its behavior in chemical and biological systems:

PropertyValue
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
IUPAC Name1-(pyrimidin-2-ylmethyl)pyrazol-4-amine
InChIInChI=1S/C8H9N5/c9-7-4-12-13(5-7)6-8-10-2-1-3-11-8/h1-5H,6,9H2
InChIKeyOMUHZHJWRVNGGI-UHFFFAOYSA-N
SMILESC1=CN=C(N=C1)CN2C=C(C=N2)N
XLogP3-AA-0.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Topological Polar Surface Area69.6 Ų

The negative XLogP3-AA value (-0.5) suggests that the compound has moderate hydrophilicity, which could contribute to good water solubility . Additionally, the presence of multiple nitrogen atoms capable of hydrogen bonding (with one hydrogen bond donor and four acceptors) enhances its potential for interactions with biological macromolecules such as proteins and nucleic acids.

Structural Features and Reactivity

The compound's structure combines several important features that influence its chemical reactivity:

  • The primary amine group at the 4-position of the pyrazole ring is nucleophilic and can participate in various reactions including acylation, alkylation, and condensation with carbonyl compounds.

  • The methylene bridge between the heterocyclic rings provides conformational flexibility that may enhance the compound's ability to adopt favorable binding conformations with biological targets.

  • The nitrogen-rich heterocyclic system creates a unique electronic distribution that influences its acid-base properties and potential coordination with metal ions.

ChallengePotential Solution
Regioselectivity in N-alkylationUse of protecting groups or selective reaction conditions
Preservation of the amino groupProtection-deprotection strategies or late-stage introduction
Purification of polar intermediatesOptimized chromatographic techniques or crystallization
Scale-up considerationsContinuous flow chemistry or optimized batch processes
Structural FeaturePotential Effect on Activity
4-Amino substituent on pyrazoleCritical for hydrogen bonding interactions with target proteins
Methylene linker between ringsProvides conformational flexibility for optimal binding
Pyrimidine ringOffers additional hydrogen bonding sites and contributes to selectivity

Research on related compounds indicates that the orientation and substitution pattern of the pyrazole rings significantly impacts biological activity, with 1H-pyrazol-4-yl derivatives showing superior CDK2 inhibition compared to 1H-pyrazol-5-yl analogs .

Comparison with Structurally Related Compounds

To better understand the properties and potential applications of 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine, comparison with structurally related compounds provides valuable insights.

Structural Analogs and Their Properties

Table 1: Comparison of 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine with related compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amineC8H9N5175.19 g/molReference compound
3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amineC9H11N5189.22 g/molAdditional methyl group at 3-position of pyrazole ring
1-(pyrimidin-2-yl)-1H-pyrazol-4-amineC7H7N5161.16 g/molDirect connection between rings (no methylene bridge)
1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amineC8H9N5175.19 g/molAmino group at 3-position instead of 4-position

Impact of Structural Modifications

Several structural modifications can significantly alter the properties and potential activities of these compounds:

  • Methyl substitution at the 3-position of the pyrazole ring (as in 3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine) may enhance metabolic stability by blocking a potential site of oxidation while slightly increasing lipophilicity.

  • The absence of a methylene linker (as in 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine) reduces conformational flexibility, potentially affecting binding affinity and selectivity for biological targets .

  • Relocation of the amino group from the 4-position to the 3-position (as in 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine) alters the electronic distribution and hydrogen bonding patterns of the molecule .

Comparative Physicochemical Properties

Research on related compounds provides insight into the expected behavior of 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine in various environments:

  • Solubility: The compound likely exhibits moderate water solubility due to its polar functional groups and relatively low molecular weight.

  • Stability: The absence of highly reactive functional groups suggests reasonable chemical stability under standard conditions.

  • Acid-Base Properties: The compound contains multiple basic nitrogen atoms, with the pyrazole ring nitrogens and the amino group potentially participating in acid-base equilibria.

Current Research and Future Perspectives

Research on pyrazole-pyrimidine hybrid molecules continues to evolve, with several promising directions relevant to 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine.

Emerging Research Trends

Current research in the field of pyrazole-pyrimidine chemistry focuses on several key areas:

  • Structure-Based Drug Design: The availability of crystal structures for various kinases enables rational design of optimized derivatives with enhanced potency and selectivity.

  • Medicinal Chemistry Optimization: Systematic exploration of structure-activity relationships through the synthesis and evaluation of compound libraries with variations in substitution patterns.

  • Novel Synthesis Methodologies: Development of more efficient and sustainable synthetic routes, including continuous flow chemistry and green chemistry approaches.

Future Research Directions

Table 2: Potential future research directions for 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine

Research AreaSpecific ApproachesExpected Impact
Structural OptimizationIntroduction of additional substituents, bioisosteric replacementsEnhanced potency and selectivity
Mechanism of Action StudiesTarget identification, structural biology investigationsBetter understanding of molecular interactions
Expanded Biological ScreeningTesting against diverse enzyme panels and cell linesIdentification of novel applications
Advanced FormulationNanoparticle encapsulation, co-crystal formationImproved bioavailability and stability
Combination StrategiesSynergistic effects with established therapeutic agentsEnhanced efficacy, reduced resistance

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